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Compound of Interest

Compound Name:
3-Bromo-2,6-

difluorobenzotrifluoride

Cat. No.: B1532585 Get Quote

In the landscape of modern medicinal and materials chemistry, fluorinated aromatic compounds

are indispensable tools for molecular design. The strategic incorporation of fluorine atoms and

trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity,

binding affinity, and other key physicochemical properties. This guide provides a detailed

technical overview of 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene, a compound identified

by CAS number 1263377-74-7. While specific literature on this particular isomer is nascent, its

structural motifs suggest significant potential as a versatile building block in the synthesis of

novel pharmaceuticals and advanced materials. This document will synthesize available data

with established principles of fluorine chemistry to provide a comprehensive resource for

researchers. It is important to note that this compound is also known by the synonym 3-Bromo-
2,6-difluorobenzotrifluoride.

Physicochemical and Structural Properties
1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene is a liquid at room temperature. Its molecular

structure, featuring a bromine atom ortho to a trifluoromethyl group and flanked by two fluorine

atoms, offers a unique combination of steric and electronic properties that can be exploited in

organic synthesis.
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Property Value Source

CAS Number 1263377-74-7 [1][2][3]

Molecular Formula C₇H₂BrF₅ [1][2][3]

Molecular Weight 260.99 g/mol [1][2]

IUPAC Name
1-bromo-2,4-difluoro-3-

(trifluoromethyl)benzene
[3]

Appearance Liquid [1]

Purity ≥95% [1]

Synthesis Strategies: A Plausible Route
While a specific, validated protocol for the synthesis of 1-bromo-2,4-difluoro-3-

(trifluoromethyl)benzene is not readily available in peer-reviewed literature, a plausible

synthetic route can be inferred from established methods for the preparation of

polyhalogenated benzotrifluorides. A common approach involves the bromination of a suitable

fluorinated benzotrifluoride precursor.

A likely precursor for this synthesis is 2,6-difluorobenzotrifluoride. The bromination of this

substrate would likely proceed via electrophilic aromatic substitution. The directing effects of

the trifluoromethyl group (meta-directing) and the fluorine atoms (ortho, para-directing) would

need to be carefully considered to achieve the desired regioselectivity.

2,6-Difluorobenzotrifluoride Br₂, FeBr₃
(Electrophilic Aromatic Substitution) 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene

Click to download full resolution via product page

Caption: Proposed synthesis of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.

Representative Experimental Protocol (Hypothetical)
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The following protocol is a generalized representation and has not been experimentally

validated for this specific compound. It should be adapted and optimized by experienced

synthetic chemists.

To a stirred solution of 2,6-difluorobenzotrifluoride in a suitable solvent (e.g.,

dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a reflux

condenser and a dropping funnel, add a catalytic amount of iron(III) bromide.

From the dropping funnel, add a stoichiometric amount of bromine dropwise at a

temperature that maintains a controlled reaction rate.

After the addition is complete, the reaction mixture may be heated to reflux to drive the

reaction to completion. The progress of the reaction should be monitored by an appropriate

technique (e.g., GC-MS or ¹⁹F NMR).

Upon completion, the reaction is cooled to room temperature and quenched by the addition

of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume any unreacted

bromine.

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is then purified by fractional distillation under vacuum or by column

chromatography to yield the desired 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.

Reactivity and Synthetic Utility
The synthetic utility of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene is primarily dictated by

the reactivity of the carbon-bromine bond and the electronic nature of the highly fluorinated

aromatic ring.

The bromine atom serves as a versatile handle for a variety of transformations, most notably

palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and

Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the

formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of

a wide array of substituents.
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The trifluoromethyl (-CF₃) group and the two fluorine atoms are strongly electron-withdrawing,

which significantly decreases the electron density of the aromatic ring. This electron deficiency

renders the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly for the

displacement of one of the fluorine atoms by a suitable nucleophile, should the reaction

conditions be favorable.

Cross-Coupling Reactions

1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene

C-Br bond

Suzuki Coupling
(with Boronic Acids/Esters)

Pd catalyst

Stille Coupling
(with Organostannanes)

Pd catalyst

Buchwald-Hartwig Amination
(with Amines)

Pd catalyst

Sonogashira Coupling
(with Terminal Alkynes)

Pd/Cu catalyst
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Caption: Key cross-coupling reactions of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene.

Predicted Spectroscopic Data
While experimental spectra for this compound are not widely published, its key spectroscopic

features can be predicted based on its structure.

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region,

each corresponding to one of the two aromatic protons. These signals would likely appear as

complex multiplets due to coupling with each other and with the neighboring fluorine atoms.

¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms. The

carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling

with the three fluorine atoms. The carbons bonded to the fluorine atoms and the bromine

atom will also exhibit characteristic splitting patterns and chemical shifts.

¹⁹F NMR: This is a powerful tool for characterizing such a molecule. Three distinct signals

are expected: one for the -CF₃ group, which will likely appear as a singlet or a narrowly split
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multiplet, and two other signals for the two aromatic fluorine atoms. The chemical shifts and

coupling constants (J-coupling) between the fluorine atoms and with the aromatic protons

would be diagnostic for confirming the substitution pattern.

Safety and Handling
Based on available supplier information, 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene

should be handled with care in a well-ventilated fume hood. Appropriate personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should

be worn.

Hazard Statement Description

H302 Harmful if swallowed.

H315 Causes skin irritation.

H319 Causes serious eye irritation.

H335 May cause respiratory irritation.

This information is based on limited supplier data and a full Safety Data Sheet (SDS) should be

consulted before handling.

Applications and Future Outlook
The true potential of 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene lies in its application as a

specialized building block in discovery chemistry. The unique arrangement of its substituents

makes it an attractive starting material for accessing novel chemical space.

Pharmaceuticals: Its derivatives could be explored as candidates for a range of therapeutic

targets. The trifluoromethyl group is a well-established bioisostere for various functional

groups and can enhance metabolic stability and cell permeability.

Agrochemicals: Similar to its utility in pharmaceuticals, this compound could serve as a

precursor to new herbicides, insecticides, and fungicides with improved efficacy and

environmental profiles.
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Materials Science: The incorporation of this fluorinated moiety into polymers or organic

electronic materials could impart desirable properties such as thermal stability, chemical

resistance, and specific optoelectronic characteristics.

The current lack of extensive data on 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene presents

an opportunity for further research. A thorough investigation of its synthesis, reactivity, and the

biological activity of its derivatives could unlock its full potential as a valuable tool for chemists

and drug developers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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